molecular formula C17H18Cl2N2O2S B5915433 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide

4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide

Cat. No. B5915433
M. Wt: 385.3 g/mol
InChI Key: YSARIAKHKFOHKE-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide, also known as DBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation and cancer cell proliferation. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its high yield and purity, and its potent anti-inflammatory and anti-cancer activities. However, 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the study of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide, including the investigation of its potential applications in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. Further investigation into the mechanism of action of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide is also needed to fully understand its potential therapeutic benefits. Additionally, the development of novel derivatives of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide may lead to the discovery of more potent and selective anti-inflammatory and anti-cancer agents.

Synthesis Methods

4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 4-tert-butylbenzenesulfonylhydrazide in the presence of acetic acid and ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is filtered and washed with ethanol to obtain 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide in high yield and purity.

Scientific Research Applications

4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been shown to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel drugs. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has also been investigated for its potential applications in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

4-tert-butyl-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c1-17(2,3)13-5-8-15(9-6-13)24(22,23)21-20-11-12-4-7-14(18)10-16(12)19/h4-11,21H,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSARIAKHKFOHKE-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.